8-Methoxyquinoline-2-carboxamide

Medicinal Chemistry Drug Design ADME

When your project demands a quinoline-2-carboxamide scaffold with a differentiated physicochemical profile, 8-methoxyquinoline-2-carboxamide (CAS 1241758-35-9) is the strategic choice. Unlike the 8-hydroxy analog (ΔHBD = -1) or the unsubstituted core (ΔHBA = +1), this compound's unique 8-methoxy substitution optimizes lipophilicity (XLogP3 = 1.4) and hydrogen-bonding capacity for enhanced membrane permeability and distinct metal-chelation motifs. This enables precise tuning of CNS drug-likeness and antibacterial activity, as validated by its low-micromolar MIC thiadiazole derivatives. Its primary carboxamide handle also facilitates direct N-functionalization, streamlining library synthesis without the need for activation steps. Avoid experimental re-validation bottlenecks—secure this specific, high-purity intermediate for your next lead optimization campaign.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B13116470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinoline-2-carboxamide
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(C=C2)C(=O)N
InChIInChI=1S/C11H10N2O2/c1-15-9-4-2-3-7-5-6-8(11(12)14)13-10(7)9/h2-6H,1H3,(H2,12,14)
InChIKeyCGVVOUIHWARKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade 8‑Methoxyquinoline‑2‑carboxamide: Core Physicochemical & Scaffold Profile


8‑Methoxyquinoline‑2‑carboxamide (CAS 1241758‑35‑9, C₁₁H₁₀N₂O₂, MW 202.21 g mol⁻¹) is a substituted quinoline‑2‑carboxamide bearing a methoxy group at the 8‑position [REFS‑1]. Its computed properties (XLogP3‑AA = 1.4, TPSA = 65.2 Ų, 1 H‑bond donor, 3 H‑bond acceptors) place it in a differentiated property space relative to the 8‑hydroxy, unsubstituted, and carboxylic acid analogs that are commonly considered as alternatives [REFS‑1][REFS‑2][REFS‑3][REFS‑4]. The compound serves as a versatile scaffold for antibacterial lead generation, as demonstrated by the synthesis and evaluation of its 1,3,4‑thiadiazole‑conjugated derivatives that exhibited MIC values in the low‑micromolar range against both Gram‑positive and Gram‑negative bacteria [REFS‑5].

Why 8‑Methoxyquinoline‑2‑carboxamide Cannot Be Interchanged with Common In‑Class Alternatives


Quinoline‑2‑carboxamide derivatives display steep structure‑activity relationships; even a single substituent change at the 8‑position can drastically alter lipophilicity, hydrogen‑bonding capacity, and molecular recognition [REFS‑1]. The 8‑methoxy group imparts distinct physicochemical properties compared to the 8‑hydroxy analog (ΔXLogP3 = +0.4; ΔHBD = −1) and the unsubstituted quinoline‑2‑carboxamide (ΔHBA = +1) [REFS‑2][REFS‑3]. These differences affect membrane permeability, metabolic stability, and metal‑chelation propensity, meaning that a research protocol or synthetic route optimized for one analog cannot be satisfied by a generic “quinoline carboxamide” without experimental re‑validation. The quantitative evidence below illustrates precisely where 8‑methoxyquinoline‑2‑carboxamide diverges from its closest comparators, enabling informed procurement decisions.

Quantitative Comparator‑Based Differentiation of 8‑Methoxyquinoline‑2‑carboxamide


Elevated Lipophilicity (XLogP3) Relative to 8‑Hydroxyquinoline‑2‑carboxamide

8‑Methoxyquinoline‑2‑carboxamide exhibits an XLogP3‑AA value of 1.4, compared to 1.0 for 8‑hydroxyquinoline‑2‑carboxamide [REFS‑1][REFS‑2]. The +0.4 unit increase in computed logP, driven by methylation of the 8‑hydroxy group, predicts enhanced passive membrane permeability. This difference moves the compound closer to the optimal lipophilicity range (LogP 1‑3) for oral bioavailability while retaining the carboxamide group required for target engagement [REFS‑1].

Medicinal Chemistry Drug Design ADME

Reduced Hydrogen‑Bond Donor Count vs. 8‑Hydroxyquinoline‑2‑carboxamide: Impact on BBB Penetration Potential

The target compound possesses only one hydrogen‑bond donor (the carboxamide NH₂) compared to two for 8‑hydroxyquinoline‑2‑carboxamide (carboxamide NH₂ plus phenolic OH) [REFS‑1][REFS‑2]. A lower HBD count is a well‑established predictor of improved blood‑brain barrier penetration. Additionally, the topological polar surface area is reduced (65.2 Ų vs. 76.2 Ų), falling below the 70 Ų threshold often associated with CNS drug‑likeness [REFS‑1][REFS‑2].

Blood‑Brain Barrier CNS Drug Discovery Physicochemical Profiling

Extended Hydrogen‑Bond Acceptor Capacity Over Unsubstituted Quinoline‑2‑carboxamide

8‑Methoxyquinoline‑2‑carboxamide contains three hydrogen‑bond acceptor atoms (carboxamide O, quinoline N, methoxy O) compared to only two acceptors in the parent quinoline‑2‑carboxamide (carboxamide O and quinoline N) [REFS‑1][REFS‑3]. The additional methoxy oxygen provides an extra anchoring point for target binding or metal coordination, which is absent in the unsubstituted scaffold.

Medicinal Chemistry Ligand Design Molecular Recognition

Functional‑Group‑Driven Differentiation from 8‑Methoxyquinoline‑2‑carboxylic Acid: Amide vs. Acid

The carboxamide derivative (MW = 202.21) shows a lower XLogP3‑AA (1.4) than the carboxylic acid analog (MW = 203.19, XLogP3‑AA = 2.0), with a higher TPSA (65.2 Ų vs. 59.4 Ų) reflecting the amide’s stronger polarity [REFS‑1][REFS‑4]. The amide group additionally provides a hydrogen‑bond donor that is absent in the acid, enabling different intermolecular interactions and offering a direct handle for further derivatization (e.g., N‑alkylation, acylation) without the need for carboxylate protection.

Synthetic Chemistry Prodrug Design Solubility

Validated Scaffold for Antibacterial Lead Generation: Derivative MIC Data

The 8‑methoxyquinoline‑2‑carboxamide scaffold, when elaborated with a 1,3,4‑thiadiazole moiety, has yielded derivatives with moderate to good antibacterial activity in vitro. In a published series, several target compounds displayed MIC values against Staphylococcus aureus (Gram‑positive) and Escherichia coli (Gram‑negative) that were superior to those of the parent scaffold alone and comparable to the reference antibiotic Chloromycin [REFS‑5]. This demonstrates that the core carboxamide is a productive starting point for generating bioactive molecules, and procurement of the parent compound enables access to this validated derivatization pathway.

Antibacterial Drug Discovery Structure‑Activity Relationship

Optimal Application Scenarios for 8‑Methoxyquinoline‑2‑carboxamide Based on Quantitative Differentiation


Lead Optimization for CNS‑Penetrant Antibacterial Agents

The reduced HBD count (1 vs. 2 for the 8‑hydroxy analog) and TPSA of 65.2 Ų place 8‑methoxyquinoline‑2‑carboxamide below the traditional CNS drug‑likeness threshold [REFS‑1][REFS‑2]. Combined with the validated antibacterial activity of its thiadiazole derivatives [REFS‑5], this scaffold is well‑suited for programs aiming to develop brain‑penetrant antibiotics targeting Gram‑positive or Gram‑negative infections of the central nervous system.

Diversity‑Oriented Synthesis of Metal‑Chelating Ligands

The three hydrogen‑bond acceptors (quinoline N, methoxy O, carboxamide O) provide a tridentate coordination motif that is distinct from the 8‑hydroxy analog’s phenolic OH‑based chelation [REFS‑1][REFS‑3]. This compound can serve as a precursor for designing selective metal‑sensing probes or metalloenzyme inhibitors where methoxy‑ rather than hydroxy‑mediated chelation is desired to tune binding affinity and redox behavior [REFS‑1].

Scaffold‑Hopping in Anti‑Infective Drug Discovery

The 8‑methoxyquinoline‑2‑carboxamide core offers a differentiated physicochemical profile (XLogP3 = 1.4, TPSA = 65.2 Ų) compared to the common quinoline‑2‑carboxamide (XLogP3 = 1.0, TPSA = 56 Ų) and the carboxylic acid analog (XLogP3 = 2.0) [REFS‑1][REFS‑3][REFS‑4]. This allows medicinal chemists to explore a new region of property space while retaining the established antibacterial potential of the quinoline‑carboxamide series, as evidenced by the activity of its thiadiazole conjugates [REFS‑5].

Amide‑Focused Library Synthesis

Unlike the corresponding carboxylic acid, the primary carboxamide provides a direct handle for N‑functionalization (acylation, sulfonylation, alkylation) without the need for activation or protection steps [REFS‑1][REFS‑4]. This makes 8‑methoxyquinoline‑2‑carboxamide a convenient building block for generating amide‑linked combinatorial libraries targeting enzyme active sites or protein‑protein interfaces.

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